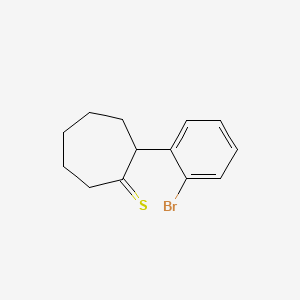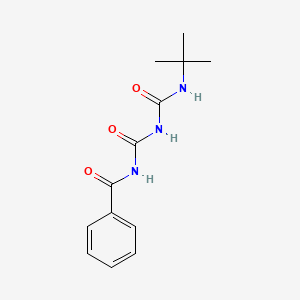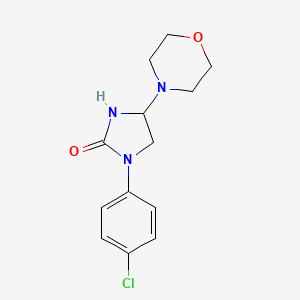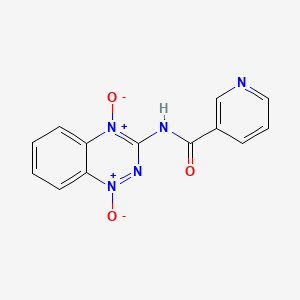![molecular formula C15H12INO B14201700 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- CAS No. 832691-03-9](/img/structure/B14201700.png)
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole.
Introduction of the Ethenyloxy Group: The ethenyloxy group is introduced through a reaction with an appropriate alkylating agent under basic conditions.
Iodination: The iodination at the 3-position is achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Industrial Production Methods
While specific industrial production methods for 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom at the 3-position makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Deiodinated carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in other therapeutic areas.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Carbazole: The parent compound, known for its use in organic synthesis and electronics.
9-Methyl-9H-carbazole: A methylated derivative with similar applications but different reactivity.
9-Ethyl-9H-carbazole: An ethylated derivative used in similar fields but with distinct properties.
Uniqueness
9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo- is unique due to the presence of both the ethenyloxy group and the iodine atom, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
832691-03-9 |
|---|---|
Molekularformel |
C15H12INO |
Molekulargewicht |
349.17 g/mol |
IUPAC-Name |
9-(ethenoxymethyl)-3-iodocarbazole |
InChI |
InChI=1S/C15H12INO/c1-2-18-10-17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h2-9H,1,10H2 |
InChI-Schlüssel |
MPLNHSQIRXFZBA-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]-5,9-dihydro-2H-purin-2-amine](/img/structure/B14201619.png)
![{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenoxy}acetic acid](/img/structure/B14201624.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)

![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)

![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
